

In Vivo Formation of Abemaciclib Metabolite M2: A Technical Guide

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Compound of Interest

Compound Name: Abemaciclib metabolite M2

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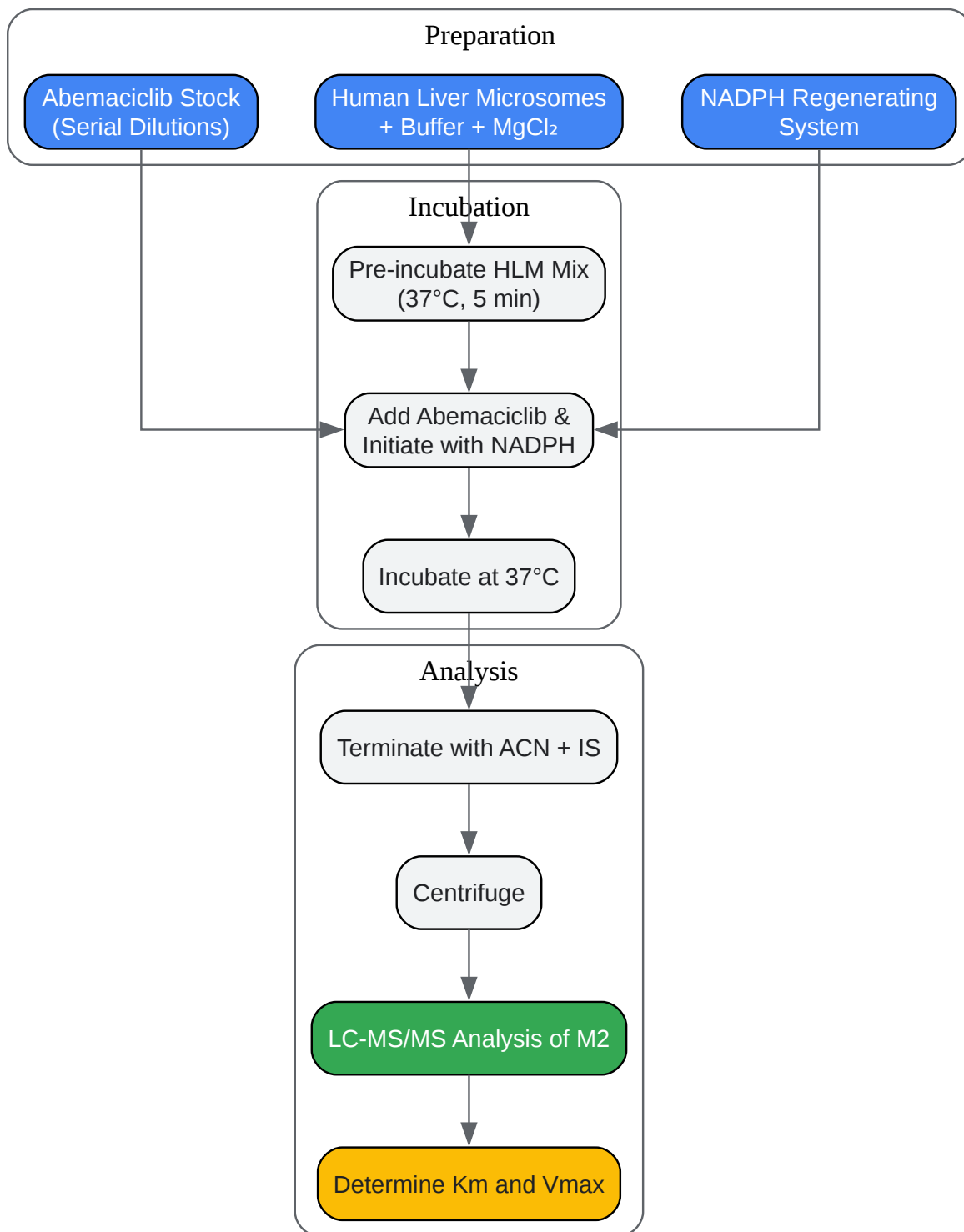
Introduction

Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. A comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the in vivo formation of its major active metabolite, M2 (N-desethylabemaciclib), detailing the metabolic pathways, experimental protocols for its characterization, and key quantitative data.

Metabolic Pathway of Abemaciclib to M2

Abemaciclib undergoes extensive metabolism primarily in the liver and intestines, with the cytochrome P450 (CYP) 3A4 enzyme playing a central role in its biotransformation.^{[1][2]} The formation of the N-desethyl metabolite, M2, is a principal metabolic route. This active metabolite is equipotent to the parent drug and is found in significant concentrations in human plasma, thereby contributing to the overall clinical activity of abemaciclib.^{[3][4]}

The metabolic conversion involves the N-dealkylation of the ethyl group attached to the piperazine ring of the abemaciclib molecule. M2 itself can be further metabolized, highlighting the complexity of abemaciclib's disposition in vivo.^[5]



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